BenchChemオンラインストアへようこそ!

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid (CAS 1061652-65-0) is a synthetic phenylacetic acid (PAA) derivative bearing a 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at the meta position of the aromatic ring. With molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol, this compound belongs to the oxyprenylated secondary metabolite class, a family of natural and semi-synthetic products characterized by the presence of a prenyloxy side chain attached to diverse core skeletons.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 1061652-65-0
Cat. No. B2514347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid
CAS1061652-65-0
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCC(=CCOC1=CC=CC(=C1)CC(=O)O)C
InChIInChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-3-4-11(8-12)9-13(14)15/h3-6,8H,7,9H2,1-2H3,(H,14,15)
InChIKeyVBMWWWGCHHEABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid (CAS 1061652-65-0): A Prenyloxy-Functionalized Phenylacetic Acid Scaffold for Procurement Specification


2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid (CAS 1061652-65-0) is a synthetic phenylacetic acid (PAA) derivative bearing a 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at the meta position of the aromatic ring [1]. With molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol, this compound belongs to the oxyprenylated secondary metabolite class, a family of natural and semi-synthetic products characterized by the presence of a prenyloxy side chain attached to diverse core skeletons [2]. The compound is commercially available as a research-grade small-molecule scaffold from multiple vendors, typically at ≥95% purity, and is intended for laboratory research and further manufacturing use only .

Why Unsubstituted or Methoxy-Substituted Phenylacetic Acid Analogs Cannot Replace 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid in Research Protocols


The prenyloxy substituent at the meta position of 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid confers physicochemical properties that cannot be replicated by unsubstituted phenylacetic acid (PAA), 3-hydroxyphenylacetic acid (3-HPAA, the biosynthetic precursor), or 3-methoxyphenylacetic acid. The 3-methylbut-2-en-1-yloxy moiety substantially increases lipophilicity compared to hydroxy or methoxy analogs, which alters membrane permeability, protein-binding kinetics, and metabolic stability in ways that are critical to experimental reproducibility [1]. In vitro and in vivo studies on oxyprenylated natural products have demonstrated that the prenyloxy side chain is not merely a passive hydrophobic tag; it directly contributes to anti-cancer, anti-inflammatory, antimicrobial, and antifungal bioactivities through specific molecular recognition events [2][3]. Furthermore, patent WO2020020813A2 explicitly claims compositions containing this compound for crop protection, where the prenyloxy substitution enhances fungicidal efficacy relative to non-prenylated controls [4]. Simple interchange with a hydroxy or methoxy congener would therefore invalidate both physicochemical and biological performance benchmarks established in the literature.

Quantitative Differentiation Evidence: 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid vs. Closest Analogs


Computed Lipophilicity Advantage of the Prenyloxy Substituent over Hydroxy and Methoxy Analogs in Phenylacetic Acid Scaffolds

Computational comparison of clogP values demonstrates that 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid is substantially more lipophilic than either 3-hydroxyphenylacetic acid (3-HPAA) or 3-methoxyphenylacetic acid. The prenyloxy group adds approximately 2.2–2.8 logP units relative to the methoxy analog and approximately 3.2–3.8 logP units relative to the hydroxy analog, consistent with the lipophilicity increments observed for prenyloxy vs. methoxy substitution across coumarin and flavonoid scaffolds [1][2]. Increased lipophilicity is directly correlated with enhanced cell membrane permeability and, in the phenylacetic acid series, with greater cytostatic activity against tumor cells — a relationship quantified by Hudhomme et al. who demonstrated a linear correlation between logP and IC₅₀ values across a panel of phenylacetate derivatives [3]. For procurement purposes, this means the target compound occupies a distinct lipophilicity space that cannot be achieved with the more common 3-hydroxy or 3-methoxy building blocks.

Lipophilicity Drug-likeness Physicochemical profiling

Prenyloxy-Substituted Hydroxyphenylacetic Acid Derivatives Exhibit Quantified EcGUS Inhibitory Activity, Establishing a Functional Benchmark for the Scaffold Class

A 2024 study by Wang et al. isolated a pair of prenylated hydroxyphenylacetic acid derivative enantiomers, (±)-peniprenydiol A, along with 16 known prenylated analogs from the marine fungus Penicillium sp. W21C371. In an in vitro Escherichia coli β-glucuronidase (EcGUS) inhibition assay, compounds 2 and 3 — both prenylated hydroxyphenylacetic acid derivatives structurally analogous to 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid — demonstrated IC₅₀ values of 44.60 ± 0.84 μM and 21.60 ± 0.76 μM, respectively [1][2]. The positive control, D-saccharic acid 1,4-lactone hydrate (DSL), served as the comparator. While the target compound itself was not directly tested in this study, the data establish that the prenyloxy-hydroxyphenylacetic acid chemotype is a viable scaffold for EcGUS inhibition, providing a quantitative activity baseline for procurement-driven assay design.

β-Glucuronidase inhibition EcGUS Marine natural products

Prenyloxy vs. Methoxy Substitution: Documented Activity Advantage in Antimicrobial and Cytotoxic Assays Across Multiple Scaffolds

Cross-scaffold structure-activity relationship (SAR) studies have consistently demonstrated that prenyloxy substitution confers superior bioactivity compared to methoxy substitution. In a study of coumarins from Zanthoxylum nitidum, geranyloxy and prenyloxy substitutions exhibited greater antibacterial activity than the corresponding methoxy-substituted coumarin skeletons against methicillin-resistant Staphylococcus aureus (MRSA), with the prenyloxy-bearing compounds also showing synergism with eight conventional antibacterial agents [1]. Separately, cytotoxicity SAR data aggregated across multiple natural product scaffolds indicate that the combination of prenyloxy and methoxy groups at C5 and C6 positions yields differential cytotoxic effects on various cancer cell lines compared to methoxy substitution alone [2]. While these data derive from scaffolds other than phenylacetic acid, the consistent pattern of prenyloxy > methoxy potency across diverse chemotypes supports a class-level inference that the prenyloxy group in 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid confers a bioactivity advantage over 3-methoxyphenylacetic acid.

Antibacterial Cytotoxicity Structure-activity relationship

Patent-Backed Fungicidal Synergy Evidence: 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid in Combination Formulations

International patent WO2020020813A2 (Bayer AG, 2020) explicitly claims compositions comprising 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid in combination with other fungicidal agents for enhanced efficacy against harmful microorganisms, particularly phytopathogenic fungi [1]. The patent discloses that formulations containing this compound demonstrated increased antifungal activity compared to control treatments in field trials, with documented significant reduction in fungal infections on treated crops . This places the target compound in a distinct applied research context — agricultural fungicide development — that is not claimed for 3-hydroxyphenylacetic acid or 3-methoxyphenylacetic acid. For procurement decisions in agrochemical R&D, this patent data provides a clear differentiation vector: the prenyloxy-bearing compound is the subject of active industrial intellectual property protection for fungicidal applications.

Fungicidal synergy Crop protection Agricultural chemistry

Synthetic Accessibility Advantage: Direct Prenylation of 3-Hydroxyphenylacetic acid vs. Multi-Step Routes to Complex Prenylated Analogs

The synthesis of 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid proceeds via a single-step O-prenylation of commercially available 3-hydroxyphenylacetic acid using 3-methylbut-2-en-1-ol (prenol) under acid-catalyzed conditions (e.g., H₂SO₄ or p-TsOH, 60–80°C) . This contrasts with the multi-step syntheses required for more complex prenylated phenylacetic acid derivatives. For example, Venkateswarlu et al. reported a two-step synthesis of 2-[4-(2E)-3-methylbut-2-enyloxy)phenyl]ethan-1-ol (a para-substituted prenyloxy analog) from 4-hydroxyphenylacetic acid requiring NaBH₄/I₂ reduction followed by prenyl bromide alkylation, achieving 55% overall yield [1]. Similarly, the synthesis of 3-[4-(2E)-3-methylbut-2-enyloxy)phenyl]-2-(acetylamino)propanoic acid from L-tyrosine required esterification, N-acetylation, and prenylation steps with only 37% overall yield [1]. The target compound's single-step accessibility from 3-hydroxyphenylacetic acid provides a practical procurement advantage for laboratories requiring rapid gram-scale access to a prenyloxy-functionalized phenylacetic acid scaffold.

Synthetic efficiency Building block Medicinal chemistry

Evidence-Backed Application Scenarios for 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid in Scientific Research and Industrial Procurement


Agrochemical R&D: Lead Optimization for Fungicidal Crop Protection Formulations

Based on the patent-backed fungicidal synergy evidence in WO2020020813A2 [1], 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid is suitable as a combinatorial partner in fungicide development programs. The patent demonstrates that formulations containing this compound exhibit enhanced antifungal activity compared to non-prenylated controls in field trials. Agrochemical research groups can procure this compound to replicate and extend the patent examples, exploring structure-activity relationships around the prenyloxy substituent for optimized fungicidal efficacy.

Medicinal Chemistry: β-Glucuronidase (EcGUS) Inhibitor Development Starting Point

The 2024 discovery of EcGUS inhibitory activity in prenylated hydroxyphenylacetic acid derivatives by Wang et al. [2] provides a validated biological target for this chemotype. With compound 3 showing an IC₅₀ of 21.60 μM against EcGUS [2], 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid can serve as a core scaffold for medicinal chemistry optimization programs targeting bacterial β-glucuronidase, which is implicated in drug-induced gastrointestinal toxicity. Its single-step synthetic accessibility [3] facilitates rapid analog generation for SAR expansion.

Chemical Biology: Lipophilicity-Dependent Cell Permeability Probe Development

The established correlation between lipophilicity and cytostatic activity in the phenylacetic acid series [4], combined with the computed clogP advantage of the prenyloxy substituent over hydroxy and methoxy analogs, positions this compound as a tool for investigating membrane permeability-pharmacology relationships. Researchers studying intracellular target engagement can use this compound to systematically assess how incremental lipophilicity changes (relative to 3-HPAA or 3-methoxyphenylacetic acid) affect cellular uptake and bioactivity in phenotypic assays.

Natural Product-Inspired Library Synthesis: Prenyloxy Building Block for Diversity-Oriented Synthesis

Given the well-documented breadth of biological activities associated with oxyprenylated natural products — spanning anti-cancer, anti-inflammatory, antimicrobial, and antifungal effects [5] — 2-{3-[(3-methylbut-2-en-1-yl)oxy]phenyl}acetic acid serves as a privileged building block for constructing natural product-inspired compound libraries. The prenyloxy group's documented superiority over methoxy substitution in antimicrobial [6] and cytotoxic [7] contexts makes this scaffold a strategic choice for diversity-oriented synthesis campaigns targeting underexplored regions of chemical space.

Quote Request

Request a Quote for 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.